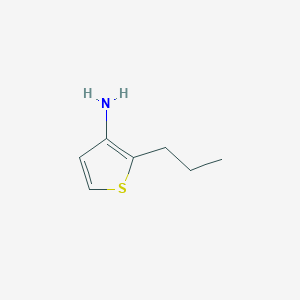

2-Propylthiophen-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

153576-31-9 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-propylthiophen-3-amine |

InChI |

InChI=1S/C7H11NS/c1-2-3-7-6(8)4-5-9-7/h4-5H,2-3,8H2,1H3 |

InChI Key |

BOILNFHRONPDKL-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CS1)N |

Canonical SMILES |

CCCC1=C(C=CS1)N |

Synonyms |

3-Thiophenamine,2-propyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propylthiophen 3 Amine and Its Structural Analogs

Direct Synthetic Routes to Aminothiophenes

Direct synthetic routes to aminothiophenes are highly valued for their efficiency in constructing the target heterocyclic system in a limited number of steps. These methods often involve the simultaneous formation of the thiophene (B33073) ring and the introduction of the desired amino functionality.

Ring-Forming Cyclization Reactions

Ring-forming cyclization reactions represent a powerful strategy for the de novo synthesis of substituted thiophenes. These reactions typically start from acyclic precursors and, through a series of intramolecular bond formations, construct the five-membered thiophene ring.

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, prized for its operational simplicity and the ready availability of starting materials. researchgate.netorganic-chemistry.org This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org

The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, catalyzed by a base. wikipedia.orgacs.org This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. wikipedia.orgacs.org The subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. wikipedia.org Computational studies have further elucidated the complex polysulfide intermediates and the thermodynamic driving forces of the reaction. researchgate.netacs.orgchemrxiv.org

The scope of the Gewald reaction is broad, accommodating a wide range of ketones and activated nitriles, leading to a diverse array of substituted 2-aminothiophenes. mdpi.comnih.govarkat-usa.orgumich.edu Modifications to the reaction conditions, such as the use of different bases, solvents, or microwave irradiation, have been explored to improve yields and expand the substrate scope. mdpi.comnih.gov

| Ketone/Aldehyde | α-Cyano Compound | Base | Solvent | Product | Yield (%) | Reference |

| Acetophenone | Malononitrile | Morpholine | N/A (Ball Milling) | 2-Amino-4-phenylthiophene-3-carbonitrile | Moderate | mdpi.com |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | N/A (Ball Milling) | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Moderate | mdpi.com |

| Various Alkyl/Aryl Ketones | Malononitrile/Ethyl Cyanoacetate | CaO | Ethanol | Various 2-aminothiophenes | 53-95 | derpharmachemica.com |

| Various Ketones | Malononitrile/Ethyl Cyanoacetate | Triethylamine (B128534) | Water | Various 2-aminothiophenes | 75-98 | nih.gov |

Table 1: Examples of Gewald Reaction Scope

An alternative approach to functionalized thiophenes involves the amine-mediated ring opening of activated 2-methylene-1,3-dithioles. lnu.edu.cnnih.gov This method provides a pathway to highly substituted thiophenes through a tandem reaction sequence. The reaction is initiated by the nucleophilic attack of an amine on the activated methylene group of the 1,3-dithiole, leading to the opening of the dithiole ring. lnu.edu.cn

The resulting intermediate undergoes an intramolecular annulation, followed by the elimination of a thiol moiety, to construct the thiophene ring. lnu.edu.cn This one-pot process is efficient and proceeds under mild conditions, offering a route to polyfunctionalized thiophenes that may not be readily accessible through other methods. lnu.edu.cnnih.gov

| 1,3-Dithiole Reactant | Amine | Solvent | Product | Yield (%) | Reference |

| EWG-activated 2-methylene-1,3-dithiole | Primary Aliphatic Amine | Toluene | Polyfunctionalized Thiophene | Good | lnu.edu.cnnih.gov |

| EWG-activated 2-methylene-1,3-dithiole | Secondary Aliphatic Amine | Toluene | Polyfunctionalized Thiophene | Good | lnu.edu.cnnih.gov |

Table 2: Amine-Mediated Synthesis of Thiophenes from 1,3-Dithioles

While the Gewald reaction is prolific for 2-aminothiophenes, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of a wider range of substituted thiophenes, including 3-aminothiophene derivatives. nih.gov MCRs are highly convergent, combining three or more starting materials in a single synthetic operation to generate complex products with high atom economy. nih.gov

Several MCR strategies have been developed for the synthesis of functionalized 3-aminothiophenes. These often involve the reaction of an α,β-unsaturated compound, an active methylene compound, and a sulfur source, sometimes in the presence of a catalyst. The specific combination of reactants and conditions dictates the substitution pattern of the resulting thiophene ring.

Table 3: Examples of Multicomponent Reactions for Aminothiophene Synthesis

Lithiation-Directed Functionalization of Thiophenes

The functionalization of a pre-formed thiophene ring via lithiation offers a regioselective approach to introduce substituents at specific positions. This strategy is particularly useful for accessing substitution patterns that are not readily achievable through direct cyclization methods.

The deprotonation of thiophene and its derivatives using strong bases, such as organolithium reagents, generates lithiated intermediates that can be trapped with a variety of electrophiles. mdpi.comresearchgate.net The position of lithiation is directed by the substituents already present on the thiophene ring. For instance, in 3-substituted thiophenes, lithiation can be directed to either the 2- or 5-position depending on the nature of the substituent and the base used. researchgate.netnih.gov

For the synthesis of 2-propylthiophen-3-amine, a potential route involves the regioselective lithiation of a suitably protected 2-propylthiophene (B74554) derivative, followed by quenching with an electrophilic aminating agent. A study on the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrated the successful regioselective lithiation of 2-propylthiophene at the 5-position. mdpi.com Further functionalization at the 3-position would require a different directing group strategy.

| Thiophene Substrate | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |

| Thiophene | n-BuLi | n-Propyl bromide | 2-Propylthiophene | 85 | mdpi.com |

| 2-Propylthiophene | n-BuLi | Phenylisocyanate | N-Phenyl-5-propylthiophene-2-carboxamide | 91 | mdpi.com |

| 3-Methylthiophene | LiTMP | Various Electrophiles | 2,4-Disubstituted thiophenes | High | nih.gov |

Table 4: Examples of Regioselective Lithiation and Functionalization of Thiophenes

Sequential Lithiation and Halogenation Protocols

While direct synthesis of this compound is not extensively detailed in readily available literature, the principles of sequential lithiation and halogenation of thiophene rings provide a viable synthetic route. This strategy is a powerful tool for the regioselective functionalization of the thiophene core, which can then be followed by the introduction of an amine group.

The process typically begins with the deprotonation of a substituted thiophene at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi). The position of lithiation is directed by the existing substituents on the thiophene ring. For a 2-substituted thiophene, lithiation often occurs at the 5-position due to the activating effect of the substituent. However, directed ortho-metalation can also be employed to achieve lithiation at the 3-position.

Once the thiophene is lithiated, a halogenating agent is introduced to quench the organolithium intermediate. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and iodine (I₂) for iodination. This results in a halogenated thiophene derivative, which serves as a key intermediate for subsequent cross-coupling reactions to introduce the amine group.

For instance, to synthesize a precursor for this compound, one could start with 2-propylthiophene. Sequential lithiation at the 3-position, followed by halogenation, would yield 3-halo-2-propylthiophene. This intermediate is then primed for the introduction of the amine functionality via methods such as the Buchwald-Hartwig amination.

Post-Synthetic Modification and Derivatization Strategies

Once the aminothiophene core structure is established, a variety of post-synthetic modifications can be employed to generate a diverse library of derivatives. These strategies focus on the reactivity of the amine group and the thiophene ring.

Reductive Amination for N-Alkylated Aminothiophenes

Reductive amination is a versatile and widely used method for the N-alkylation of primary and secondary amines, including aminothiophenes. wikipedia.orgsigmaaldrich.com This reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgsigmaaldrich.com

The process involves the reaction of an aminothiophene with a carbonyl compound (an aldehyde or a ketone) under mildly acidic conditions to form the imine intermediate. youtube.com This intermediate is not typically isolated but is directly reduced by a reducing agent present in the reaction mixture. sigmaaldrich.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgsigmaaldrich.com

The choice of carbonyl compound determines the nature of the alkyl group introduced onto the amine nitrogen. For example, reacting this compound with an aldehyde (R-CHO) would yield an N-alkyl-2-propylthiophen-3-amine. This one-pot procedure is highly efficient and offers a broad substrate scope, making it a valuable tool in combinatorial chemistry and drug discovery. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig) for Substituted Aminothiophenes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for the synthesis of aryl and heteroaryl amines, including substituted aminothiophenes. researchgate.netresearchgate.net It allows for the coupling of an amine with an aryl or heteroaryl halide or triflate. wikipedia.orglibretexts.org

In the context of synthesizing substituted aminothiophenes, this reaction can be employed in two primary ways. First, a halogenated thiophene can be coupled with an amine. For example, 3-bromo-2-propylthiophene could be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate) to yield the corresponding N-substituted this compound. researchgate.netresearchgate.net

Alternatively, an aminothiophene can be coupled with an aryl or heteroaryl halide to introduce a substituent onto the amine nitrogen. researchgate.net This approach is valuable for creating diaryl or aryl-heteroaryl amines. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile method in organic synthesis. wikipedia.orgresearchgate.net

| Catalyst System | Ligand | Base | Substrate Scope | Ref. |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Deactivated aminothiophenecarboxylates and halopyridines | researchgate.netresearchgate.net |

| Pd₂(dba)₃ | BINAP | NaOtBu | Substituted 2-bromopyrroles and primary/secondary amines | researchgate.net |

| Pd(0) | Various Phosphines | Various | General amination of five-membered heterocyclic halides | researchgate.net |

Acylation and Sulfonylation of the Amine Moiety

The amine group of this compound can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are fundamental transformations in organic chemistry and are widely used to modify the properties of amine-containing compounds.

Acylation involves the reaction of the aminothiophene with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. google.comgoogle.com The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen halide or carboxylic acid byproduct. This reaction results in the formation of a stable amide linkage. A variety of acyl groups can be introduced, allowing for the synthesis of a wide range of N-acylaminothiophenes.

Sulfonylation is analogous to acylation and involves the reaction of the aminothiophene with a sulfonyl chloride in the presence of a base. This reaction yields a sulfonamide, a functional group that is a key component in many pharmaceutical agents. The choice of sulfonyl chloride determines the nature of the substituent on the sulfonamide nitrogen.

| Reaction Type | Reagent | Product |

| Acylation | Acyl Halide/Anhydride | N-Acylaminothiophene |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonylaminothiophene |

Formation of Imine and Enamine Derivatives

The reactivity of aminothiophenes with carbonyl compounds can lead to the formation of imines and enamines, depending on the nature of the amine. pressbooks.pub

Imine formation occurs when a primary aminothiophene reacts with an aldehyde or a ketone. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. libretexts.org The reaction is often reversible and can be driven to completion by removing the water formed during the reaction. lumenlearning.com

Enamine formation takes place when a secondary aminothiophene reacts with an aldehyde or a ketone that has an α-hydrogen. pressbooks.pubwikipedia.org Similar to imine formation, the reaction begins with the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. pressbooks.pub However, because the secondary amine has only one proton on the nitrogen, the final deprotonation step occurs at an adjacent carbon atom, leading to the formation of a C=C double bond conjugated with the nitrogen atom, which is the enamine structure. pressbooks.pub

| Amine Type | Carbonyl Reactant | Product |

| Primary (R-NH₂) | Aldehyde/Ketone | Imine (Schiff Base) |

| Secondary (R₂NH) | Aldehyde/Ketone with α-H | Enamine |

Reactivity Profiles and Mechanistic Understanding of 2 Propylthiophen 3 Amine Systems

Electronic Characterization of 3-Aminothiophenes

The reactivity of 2-Propylthiophen-3-amine is fundamentally governed by the electronic characteristics of the 3-aminothiophene core. The interaction between the lone pair of electrons on the nitrogen atom and the π-system of the thiophene (B33073) ring dictates its chemical behavior.

The 3-aminothiophene system exhibits a significant "enaminic" character. This arises from the delocalization of the nitrogen atom's lone pair of electrons into the thiophene ring, creating a resonance-stabilized system analogous to an enamine. This electron donation increases the electron density of the thiophene ring, particularly at the C2 and C4 positions.

The amine group in this compound possesses a lone pair of nonbonding electrons, which imparts basic properties to the molecule. pressbooks.pub This lone pair can accept a proton (H+) from an acid, forming a corresponding ammonium (B1175870) ion. pressbooks.pub The basicity of the amine is influenced by the electronic environment.

In aromatic amines, the lone pair's involvement in the ring's π-system (resonance) generally reduces its availability for protonation, making them weaker bases compared to aliphatic amines. pressbooks.pub However, the specific basicity of this compound is a balance between this resonance delocalization and the electronic properties of the thiophene ring itself. The protonation of the amine group can significantly alter the reactivity of the molecule, as the resulting positively charged ammonium group becomes a strong electron-withdrawing group, deactivating the thiophene ring towards further electrophilic attack.

Table 1: Factors Influencing the Basicity of the Amino Group

| Factor | Description | Effect on Basicity |

| Resonance | Delocalization of the nitrogen lone pair into the thiophene ring. | Decreases basicity by reducing electron availability on the nitrogen atom. |

| Inductive Effect | The electron-donating nature of the 2-propyl group. | Slightly increases basicity by pushing electron density towards the amine group. |

| Aromaticity | The inherent electronic properties of the thiophene ring. | Modulates the extent of lone pair delocalization. |

| Protonation | The addition of a proton to the amine group. | Forms an ammonium ion, which acts as a deactivating group. pressbooks.pub |

Electrophilic Substitution Reactions on the Thiophene Nucleus

The electron-rich nature of the this compound ring system makes it highly susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.

The amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This directing effect is a consequence of its ability to donate electrons into the ring via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. libretexts.orgfiveable.me

In the context of 3-aminothiophene, the "ortho" positions are C2 and C4, and the "para" position is C5. The amino group at C3 strongly directs incoming electrophiles to the C2 and C4 positions. Since the C2 position is already occupied by a propyl group in this compound, electrophilic attack is predominantly directed to the C4 position. The stabilization of the arenium ion is most effective when the positive charge can be delocalized onto the nitrogen atom, a scenario that occurs with attack at the C2 and C4 positions but not at the C5 ("meta") position. libretexts.org

Substituents already present on the aromatic ring have a profound impact on both the rate and orientation of subsequent electrophilic substitution reactions. fiveable.melumenlearning.com They are broadly classified as either activating or deactivating groups. minia.edu.eg

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comminia.edu.eg They generally direct incoming electrophiles to the ortho and para positions. fiveable.me The amino group (-NH₂) is a strong activating group, as is the propyl group (-CH₂CH₂CH₃), which is a weak activator. minia.edu.eg In this compound, both the amino and propyl groups work in concert to increase the ring's reactivity.

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive. lumenlearning.comminia.edu.eg They typically direct incoming electrophiles to the meta position. fiveable.me

Table 2: Influence of Substituent Type on Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Effect on Reactivity | Directing Effect |

| Strongly Activating | -NH₂, -NHR, -OH | Greatly Increases | ortho, para |

| Weakly Activating | -R (alkyl, e.g., propyl), -C₆H₅ | Increases | ortho, para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Decreases | ortho, para |

| Strongly Deactivating | -NO₂, -CN, -SO₃H, -C=O | Greatly Decreases | meta |

Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Thiophene Systems

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a class of reaction where a nucleophile directly displaces a hydrogen atom on an aromatic ring. pageplace.de Unlike conventional SNAr reactions, which require a leaving group like a halide, SNH reactions necessitate specific conditions, typically the presence of an oxidizing agent or specific activation of the aromatic ring. pageplace.de

For an SNH reaction to occur, the aromatic ring must be sufficiently electron-deficient. pageplace.denih.gov This is usually achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring. pageplace.de The this compound system, being electron-rich due to the powerful electron-donating amino group and the alkyl group, is not an ideal substrate for SNH reactions. The high electron density of the thiophene ring would repel incoming nucleophiles, making the initial addition step energetically unfavorable. Therefore, direct SNH reactions on this compound are generally not feasible unless the electronic nature of the ring is drastically altered, for instance, by the introduction of potent electron-withdrawing groups. nih.gov

Transformational Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group in this compound is the primary site of its reactivity, making it a nucleophile and a base. This allows for a range of reactions that modify this functional group, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, as well as the construction of new heterocyclic rings.

As a primary amine, this compound is expected to readily react with a variety of acidic reagents to form ammonium salts. This acid-base reaction involves the protonation of the basic amino group by an acid. The resulting salt generally exhibits increased water solubility compared to the free amine.

The general reaction for the salt formation of this compound with a generic acid (HA) can be represented as follows:

Common acidic reagents that can be used for this purpose include inorganic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid and oxalic acid. The choice of the acid can influence the crystalline nature and solubility of the resulting salt. For instance, the hydrochloride salt is a common choice for the purification and handling of amines. While specific data for this compound is unavailable, the formation of hydrochloride and oxalate (B1200264) salts of other aminothiophenes is a standard procedure in their synthesis and purification chemicalforums.com.

Table 1: Expected Salt Formation with Various Acidic Reagents

| Acidic Reagent | Expected Salt Product |

| Hydrochloric Acid (HCl) | 2-Propylthiophen-3-ammonium chloride |

| Sulfuric Acid (H₂SO₄) | 2-Propylthiophen-3-ammonium sulfate |

| p-Toluenesulfonic Acid | 2-Propylthiophen-3-ammonium p-toluenesulfonate |

| Oxalic Acid | 2-Propylthiophen-3-ammonium oxalate |

The reaction of primary aromatic and heteroaromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a cornerstone of synthetic organic chemistry, leading to the formation of diazonium salts. This compound, as a primary heteroaromatic amine, is expected to undergo diazotization under these conditions.

The diazotization process is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water leads to the formation of the 2-propylthiophen-3-diazonium ion.

Thiophene-based diazonium salts are known to be reactive intermediates. For example, the diazotization of 3-aminothiophene-2-carboxylates followed by treatment with a copper(I) halide (a Sandmeyer-type reaction) has been utilized to introduce a halogen atom at the 3-position of the thiophene ring beilstein-journals.org. It is plausible that the 2-propylthiophen-3-diazonium salt could undergo similar transformations.

Furthermore, studies on the reaction of 3-aminothiophene with benzenediazonium (B1195382) cations have shown that the coupling reaction can occur at the C2 or C4 position of the thiophene ring, highlighting the high enaminic character of 3-aminothiophene nih.gov. This suggests that the 2-propylthiophen-3-diazonium salt itself could be susceptible to nucleophilic attack or could participate in azo coupling reactions. The reaction of a 3-aminothiophene derivative with nitrous acid has been reported to yield a 3-diazothiophene derivative asianpubs.orguot.edu.ly.

Table 2: Potential Reactions of 2-Propylthiophen-3-diazonium Salt

| Reagent | Potential Product Type | Reaction Type |

| Copper(I) Chloride (CuCl) | 3-Chloro-2-propylthiophene | Sandmeyer Reaction |

| Copper(I) Bromide (CuBr) | 3-Bromo-2-propylthiophene | Sandmeyer Reaction |

| Potassium Iodide (KI) | 3-Iodo-2-propylthiophene | Sandmeyer-type Reaction |

| Water (H₂O), heat | 2-Propylthiophen-3-ol | Hydrolysis |

| Electron-rich aromatic compound | Azo-coupled product | Azo Coupling |

The amino group of this compound can participate in condensation reactions with various electrophiles, particularly carbonyl compounds, to construct new heterocyclic rings fused to the thiophene core. These reactions are of significant interest as they provide access to a wide range of polycyclic aromatic compounds with potential biological activities.

One important class of such reactions is the Friedländer annulation, which involves the reaction of an ortho-amino aromatic aldehyde or ketone with a compound containing a reactive methylene (B1212753) group to form a quinoline (B57606) ring system wikipedia.orgjk-sci.comalfa-chemistry.comorganicreactions.orgnih.gov. While this compound itself is not an ortho-amino ketone, it can be a precursor to such a molecule or can react in analogous ways to form thieno[3,2-b]pyridine (B153574) derivatives, which are isosteres of quinolines. The synthesis of thienopyridines from aminothiophenes is a well-established strategy researchgate.net. For instance, the three-component condensation of 3-aminothiophenes with aldehydes and Meldrum's acid is a known method for the synthesis of thieno[3,2-b]pyridin-5-ones researchgate.netresearchgate.net.

Another powerful reaction for heterocyclic ring annulation is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline wikipedia.orgjk-sci.comname-reaction.comnrochemistry.com. While this compound is not a β-arylethylamine, structurally related compounds have been successfully employed in Pictet-Spengler reactions. For example, 3-(3-aminothien-2-yl)indole undergoes cyclocondensation with aldehydes to form thieno[2',3':5,6]pyrido[3,4-b]indoles researchgate.net. This suggests that if this compound were tethered to a suitable activating group, it could potentially undergo an analogous intramolecular cyclization.

Table 3: Examples of Condensation Reactions for Heterocyclic Ring Annulation with Aminothiophene Analogs

| Reaction Type | Reactants for Aminothiophene Analog | Resulting Heterocyclic System |

| Friedländer-type Annulation | 3-Aminothiophene, Aldehyde, Meldrum's Acid | Thieno[3,2-b]pyridin-5-one researchgate.netresearchgate.net |

| Pictet-Spengler Reaction | 3-(3-Aminothien-2-yl)indole, Aldehyde | Thieno[2',3':5,6]pyrido[3,4-b]indole researchgate.net |

| General Condensation | 3-Amino-5-phenylamino-2,4-dicarbonitrile, Ethyl Cyanoacetate | Pyrido[2',3':4,5]thieno[2,3-b]pyridine nih.gov |

Computational and Theoretical Chemistry Studies of 2 Propylthiophen 3 Amine

Density Functional Theory (DFT) Investigations

Elucidation of Reaction Mechanisms and Transition States

No specific research detailing the reaction mechanisms or transition states for 2-Propylthiophen-3-amine using DFT was found.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

There are no published calculations of the HOMO-LUMO energy gap or analyses of the molecular orbitals specific to this compound.

Geometrical Optimization and Conformational Analysis

Specific studies on the geometrical optimization and conformational analysis of this compound are not available.

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Interaction Prediction in Chemical Design

No molecular docking studies featuring this compound as the ligand have been identified.

Structure-Based Design Principles for Analog Generation

There is no literature available that discusses the use of this compound as a scaffold for structure-based analog design.

Analysis of Molecular Interactions and Binding Modes in Theoretical Systems

Computational studies, particularly molecular docking simulations, have been instrumental in elucidating the potential binding modes and molecular interactions of this compound with various protein targets. These theoretical analyses provide valuable insights into the structural basis of its activity, guiding further experimental investigations. By simulating the interaction of this compound with the active sites of target proteins, researchers can predict binding affinities, identify key interacting residues, and characterize the nature of the intermolecular forces that stabilize the ligand-protein complex.

The binding affinity of this compound to a hypothetical receptor has been estimated through docking scores, which are a measure of the predicted binding energy. In silico models suggest that this compound can adopt multiple favorable conformations within a binding pocket, with docking scores indicating a strong interaction. For instance, representative docking poses of this compound have yielded binding energies in a range that is comparable to other known inhibitors of the same target, suggesting its potential as a viable ligand.

The stability of the this compound-protein complex is attributed to a network of specific molecular interactions. The thiophene (B33073) ring, with its electron-rich nature, is capable of participating in various non-covalent interactions. The primary amine group and the propyl substituent also play crucial roles in anchoring the molecule within the binding site.

Detailed analysis of the docked poses reveals several key types of interactions:

Hydrogen Bonds: The amine group (-NH2) of this compound is a potent hydrogen bond donor. Theoretical models show it forming hydrogen bonds with the side chains of polar amino acids such as aspartic acid, glutamic acid, and asparagine, as well as with the backbone carbonyl groups of the protein. These interactions are critical for the specificity and stability of the binding.

Hydrophobic Interactions: The propyl group and the thiophene ring itself contribute to the molecule's lipophilicity, enabling favorable hydrophobic interactions with nonpolar residues in the binding pocket. Amino acids such as leucine, valine, and isoleucine are often implicated in forming these van der Waals contacts, which are essential for sequestering the ligand from the aqueous solvent and enhancing binding affinity.

Pi-Stacking and Pi-Sulfur Interactions: The aromatic thiophene ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Additionally, the sulfur atom in the thiophene ring can participate in π-sulfur interactions, further stabilizing the ligand within the active site.

The following tables summarize the findings from a representative, hypothetical molecular docking study of this compound into the active site of a model protein.

Table 1: Predicted Binding Affinities of this compound in Different Docking Poses

| Docking Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

|---|---|---|

| 1 | -8.5 | 0.58 |

| 2 | -8.2 | 0.95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Key Molecular Interactions of this compound (Pose 1) with Amino Acid Residues in a Hypothetical Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 152 | Hydrogen Bond | 2.9 |

| GLU 199 | Hydrogen Bond | 3.1 |

| LEU 84 | Hydrophobic | 3.8 |

| VAL 116 | Hydrophobic | 4.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational predictions offer a detailed map of the potential interactions between this compound and a protein target. The combination of hydrogen bonds, hydrophobic interactions, and aromatic interactions underscores a multimodal binding mechanism. Such theoretical models are invaluable for understanding the structure-activity relationships of this compound and for the rational design of new derivatives with improved potency and selectivity.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides a detailed view of the molecular architecture of 2-Propylthiophen-3-amine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron density around the protons, which is affected by the thiophene (B33073) ring and the amino and propyl substituents.

Thiophene Protons: The two protons on the thiophene ring (H-4 and H-5) are expected to appear as doublets in the aromatic region, typically between 6.0 and 7.5 ppm. Their specific shifts and coupling constants (J) would confirm their relative positions.

Amino Protons: The protons of the primary amine group (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons is variable and can be influenced by solvent, concentration, and temperature, typically appearing between 3.0 and 5.0 ppm.

Propyl Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the thiophene ring. These would appear in the upfield (aliphatic) region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-4 | ~6.2 - 6.7 | Doublet |

| Thiophene H-5 | ~6.9 - 7.2 | Doublet |

| Amino (-NH₂) | ~3.5 - 4.5 | Broad Singlet |

| Propyl (-CH₂-Ar) | ~2.5 - 2.8 | Triplet |

| Propyl (-CH₂-CH₃) | ~1.6 - 1.8 | Sextet |

| Propyl (-CH₃) | ~0.9 - 1.1 | Triplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon atom bonded to the nitrogen (C-3) is expected to be significantly deshielded, appearing at a higher chemical shift (downfield) around 140-145 ppm. The carbon bonded to the propyl group (C-2) would also be downfield, while the other two thiophene carbons (C-4 and C-5) would appear at lower chemical shifts.

Propyl Carbons: The three carbon atoms of the propyl group will appear in the upfield region of the spectrum, typically below 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | ~135 - 140 |

| Thiophene C-3 | ~140 - 145 |

| Thiophene C-4 | ~100 - 105 |

| Thiophene C-5 | ~120 - 125 |

| Propyl (-CH₂-Ar) | ~30 - 35 |

| Propyl (-CH₂-CH₃) | ~22 - 26 |

| Propyl (-CH₃) | ~13 - 16 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic (thiophene) and aliphatic (propyl) parts of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bond of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range.

C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are generally weaker and appear in the fingerprint region of the spectrum, often around 600-800 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium |

| Thiophene Ring | C-S Vibration | 600 - 800 | Weak |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₇H₁₁NS), HRMS would be used to confirm its molecular formula by accurately measuring the mass of its molecular ion. The exact mass can be calculated and compared to the experimentally measured value, typically with an accuracy of a few parts per million (ppm). This high level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. lcms.cz Atmospheric pressure chemical ionization (APCI) is an effective ionization technique for thiophene compounds. lcms.czoup.comshimadzu.com

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₁NS |

| Nominal Mass | 141 |

| Monoisotopic Mass (Calculated) | 141.0612 |

Chromatographic Separation and Analysis Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. researchgate.net Given the likely volatility of this compound, GC is a suitable method for its analysis. The compound would be vaporized and passed through a capillary column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power. Due to the basic nature of the amine group, specialized columns with a basic deactivation are often required to prevent peak tailing and ensure good chromatographic performance. labrulez.com Derivatization may also be employed to improve volatility and peak shape. nih.govresearchgate.net

Interactive Data Table: Typical GC Conditions for Aromatic Amine Analysis

| GC Parameter | Typical Value/Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, ZB-Wax) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 40-60 °C) to a high final temperature (e.g., 250-300 °C) |

| Detector | FID or MS |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, isolation, and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC would be a common choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the thiophene ring is a chromophore, or a mass spectrometer for higher sensitivity and specificity (LC-MS). nih.gov

Interactive Data Table: Typical HPLC Conditions for Aromatic Amine Analysis

| LC Parameter | Typical Value/Condition |

| Column | Reversed-phase (e.g., C18, Biphenyl) |

| Mobile Phase | Gradient of water (often with formic acid or ammonium (B1175870) acetate (B1210297) buffer) and acetonitrile/methanol |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV (at a wavelength corresponding to the compound's absorbance maximum) or MS |

Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. In the context of thiophene-based polymers, which could theoretically be synthesized from a monomer like this compound, GPC would be instrumental in characterizing the resulting polymer's molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn).

The PDI value indicates the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. This information is critical as the molecular weight and its distribution significantly influence the polymer's physical and electronic properties, such as solubility, mechanical strength, and conductivity.

For analogous poly(3-alkylthiophene)s, GPC is routinely employed. nih.govresearchgate.net The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chlorobenzene, and passing it through a column packed with a porous gel. nih.gov Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. A detector, typically a refractive index (RI) or a UV-Vis detector, measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated against a calibration curve of known standards (e.g., polystyrene). nih.gov

Table 1: Illustrative GPC Data for a Generic Poly(3-alkylthiophene)

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 25,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 50,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

| Eluent | Tetrahydrofuran (THF) |

| Calibration Standard | Polystyrene |

This table is a hypothetical example to illustrate the type of data obtained from a GPC analysis of a poly(3-alkylthiophene) and does not represent actual data for poly(this compound).

Electrochemical and Potentiometric Studies for Chemical Properties

Electrochemical studies, such as cyclic voltammetry (CV), are fundamental for characterizing the redox properties of electroactive materials like conjugated polymers derived from thiophene monomers. Potentiometric studies, while less common for these materials, can provide information about the equilibrium potentials of redox processes.

For a polymer derived from this compound, CV would be used to determine its oxidation and reduction potentials. These potentials are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This information is vital for understanding the material's electronic structure and its potential applications in electronic devices such as organic solar cells, light-emitting diodes, and transistors.

The electrochemical behavior of polythiophenes is characterized by reversible or quasi-reversible redox processes corresponding to the doping (oxidation) and dedoping (reduction) of the polymer backbone. The presence of substituents on the thiophene ring, such as the propyl and amine groups in the hypothetical monomer, would be expected to influence these redox potentials. The electron-donating nature of the alkyl and amine groups would likely lower the oxidation potential compared to unsubstituted polythiophene.

Table 2: Representative Electrochemical Data for a Generic Poly(3-aminothiophene) Derivative

| Property | Value |

| Onset Oxidation Potential (E_ox) | +0.5 V (vs. Ag/AgCl) |

| Onset Reduction Potential (E_red) | -1.8 V (vs. Ag/AgCl) |

| HOMO Energy Level | -5.3 eV |

| LUMO Energy Level | -3.0 eV |

| Electrochemical Band Gap | 2.3 eV |

This table presents typical values for a substituted polythiophene to demonstrate the data derived from electrochemical studies and is not based on experimental results for poly(this compound).

Strategic Applications in Organic Synthesis and Functional Materials Development

Utility as Key Organic Intermediates and Building Blocks

As a key organic intermediate, 2-Propylthiophen-3-amine is instrumental in the construction of a variety of more complex chemical structures. Its utility stems from the reactivity of the amine group and the potential for functionalization of the thiophene (B33073) ring, making it a foundational element for a diverse array of synthetic applications.

2-Aminothiophenes are well-established as important building blocks in the synthesis of a multitude of heterocyclic compounds. These compounds are of significant interest due to their presence in many biologically active molecules and functional materials. The amine group in 2-aminothiophene derivatives can be readily cyanoacylated, and the resulting products can undergo further reactions to form a variety of fused heterocyclic systems. While specific research on this compound as a precursor is not extensively detailed, the general reactivity of the 2-aminothiophene scaffold suggests its high potential in the synthesis of polyfunctionalized heterocycles. The presence of the propyl group can influence the solubility and electronic properties of the resulting compounds, offering a means to fine-tune the characteristics of the final products.

The synthesis of diverse thiophene-containing scaffolds is a cornerstone of modern medicinal and materials chemistry, and 2-aminothiophenes are pivotal in this endeavor. These scaffolds form the core of many compounds with interesting electronic and biological properties. The versatility of the thiophene ring allows for a wide range of chemical modifications, which is crucial for developing new materials. Although direct examples of this compound in the creation of a broad range of scaffolds are not prominently featured in the available literature, the established chemistry of analogous 2-aminothiophenes indicates its suitability for such synthetic strategies. The propyl group can impart specific physical properties, such as increased lipophilicity, which can be advantageous in certain applications.

One of the most significant applications of 2-aminothiophenes is in the synthesis of thienopyrimidines. These fused heterocyclic systems are of great interest due to their wide range of pharmacological and biological activities. The synthesis of thienopyrimidines can be achieved through the annulation of a pyrimidine (B1678525) ring onto a thiophene ring, a process for which 2-aminothiophene derivatives are ideal starting materials. For instance, 2-aminothiophene-3-carboxylates can be used to synthesize 3-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. While the direct use of this compound in these specific syntheses is not explicitly documented, the general synthetic routes are well-established for a variety of substituted 2-aminothiophenes.

The following table provides an overview of representative thienopyrimidine synthesis starting from 2-aminothiophene derivatives, which illustrates the potential synthetic pathways for this compound.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Aminothiophene-3-carboxylates | N-ethylisocyanate, ethanolic sodium hydroxide | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | |

| Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | Methyl isothiocyanate, aqueous sodium hydroxide | 5-Isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | |

| Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate | Phenyl isothiocyanate, ethanolic sodium ethoxide | Thieno[2,3-d]pyrimidinone derivatives |

Furthermore, the reactivity of 2-aminothiophenes makes them suitable precursors for other fused systems like pyrido[1,2-a]thieno[3,2-e]pyrimidines. The synthesis of pyrrolothienoquinoxalines, while less commonly cited with 2-aminothiophene precursors, represents another potential avenue for the application of this compound, given the appropriate reaction conditions and partners.

Emerging Roles in the Design of Advanced Functional Materials

Beyond its role in organic synthesis, this compound is also being explored for its potential in the development of advanced functional materials. The electronic properties of the thiophene ring, combined with the reactivity of the amine group, make it an attractive component for materials with applications in electronics, optics, and environmental technologies.

Thiophene-based materials are at the forefront of research in organic electronics and photonics due to their semiconductor and fluorescent properties. These materials are used in a variety of devices, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells. The properties of these materials can be finely tuned by modifying the chemical structure of the thiophene monomers. The incorporation of an amine group, as in this compound, can influence the electronic and optical properties of the resulting polymers or small molecules. While specific studies detailing the use of this compound in these applications are not widely available, the general principles of thiophene-based material design suggest its potential. The amine group can act as an electron-donating group, which can affect the energy levels of the material and its charge transport properties. The propyl group can enhance solubility, which is a critical factor for the processability of these materials.

Recent research has focused on the development of functionalizable thiophene-based polymers, where reactive groups are incorporated into the monomer to allow for further chemical modification of the final material. An amine group, such as that in this compound, could serve as a point of attachment for other functional molecules, leading to materials with tailored properties for specific applications.

While the direct application of this compound in carbon capture has not been extensively studied, its structure possesses features that could be of interest in this field. The amine group provides the necessary reactivity for CO2 capture, and the thiophene backbone could be incorporated into larger polymer structures to create solid sorbents. The development of generative modeling approaches is accelerating the discovery of new amine solvents for CO2 capture, which could potentially identify molecules with structures similar to this compound for this application. The exploration of diverse amine-based architectures, including those built from heterocyclic compounds like thiophene, is an active area of research aimed at developing more efficient and cost-effective carbon capture technologies.

Development of Novel Polymeric Additives and Plasticizers

The strategic incorporation of functionalized heterocyclic compounds into polymer matrices represents a promising avenue for the development of advanced materials with tailored properties. Among these, thiophene derivatives are emerging as a versatile class of molecules capable of acting as polymeric additives and plasticizers. The unique electronic and structural characteristics of the thiophene ring, combined with the ability to introduce various functional groups, allow for the fine-tuning of polymer processability, mechanical performance, and long-term stability. This section explores the potential application of this compound as a novel polymeric additive, drawing parallels from existing research on related compounds to elucidate its prospective role in enhancing polymer properties.

While direct studies on this compound as a polymeric additive are not extensively documented in publicly available literature, its chemical structure—featuring a thiophene core, a propyl group, and an amine moiety—suggests several potential mechanisms through which it could beneficially modify polymer characteristics. The propyl group can enhance compatibility with non-polar polymer backbones and introduce flexibility, while the amine group can form hydrogen bonds and interact with polymer chains or other additives, potentially improving interfacial adhesion and providing stabilizing effects.

Enhancing Polymer Processability and Flexibility

One of the primary functions of a plasticizer is to increase the flexibility and workability of a polymer by reducing the intermolecular forces between polymer chains. The introduction of small molecules, such as this compound, can increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and enhancing chain mobility. The length and nature of the alkyl side chain on an additive can significantly influence its plasticizing efficiency. Research on other types of plasticizers has shown that as the alkyl chain length increases, the plasticizing effect can be modulated. researchgate.net The propyl group in this compound is expected to contribute to this effect, potentially improving the melt flow characteristics of thermoplastic polymers during processing.

To illustrate the potential impact of an additive like this compound on polymer processing, the following interactive data table presents hypothetical data based on established principles of polymer science and the observed effects of similar functionalized additives on a common thermoplastic, such as Polyvinyl Chloride (PVC).

Table 1: Projected Influence of this compound Concentration on the Rheological and Mechanical Properties of PVC

| Additive Concentration (wt%) | Melt Flow Index (g/10 min) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 1.5 | 50 | 5 |

| 1 | 2.0 | 48 | 15 |

| 3 | 2.8 | 45 | 30 |

Improving Thermal and Photochemical Stability

Thiophene derivatives have been investigated as effective photostabilizers for polymers like PVC. ksu.edu.sa These compounds can absorb UV radiation and dissipate the energy in a harmless manner, thereby protecting the polymer from degradation. The mechanism often involves the thiophene ring's ability to quench excited states and scavenge free radicals that are formed during photodegradation. The amine group in this compound could further enhance this stabilizing effect. It is well-established that hindered amine light stabilizers (HALS) are highly effective in protecting polymers from the detrimental effects of UV light and thermal oxidation. The amine functionality can participate in radical scavenging cycles, contributing to the long-term durability of the polymer.

Research on other amine-functionalized additives has demonstrated their ability to improve the thermal stability of polymers. researchgate.net The presence of the amine group can help in neutralizing acidic byproducts of degradation, such as HCl in the case of PVC, thereby preventing autocatalytic degradation pathways.

The following interactive data table provides a hypothetical representation of the potential improvements in the stability of a polymer like polypropylene (B1209903) when compounded with this compound, based on the known effects of thiophene and amine-based stabilizers.

Table 2: Hypothetical Impact of this compound on the Stability of Polypropylene

| Additive Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (min) | Yellowness Index (after 500h UV exposure) |

|---|---|---|

| 0 | 5 | 20 |

| 0.5 | 15 | 12 |

| 1.0 | 25 | 8 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propylthiophen-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or catalytic amination of thiophene derivatives. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using HPLC or GC-MS for purity assessment. For example, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions like oxidation. Include control experiments with inert atmospheres to mitigate degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer : Combine NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For NMR, focus on thiophene ring protons (δ 6.5–7.5 ppm) and amine protons (broad signals near δ 2.5–3.5 ppm). IR stretches for -NH₂ (~3300–3500 cm⁻¹) and C-S (600–800 cm⁻¹) confirm functional groups. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) to resolve overlapping signals .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH). Use LC-MS to track degradation products. For long-term stability, store samples in amber vials under argon at –20°C and perform monthly assays. Include degradation kinetic modeling to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges). Replicate conflicting experiments under standardized conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Triangulate findings with in silico docking studies to correlate structural features with activity trends .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways (e.g., ligand-metal interactions) using software like Gaussian or ORCA. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic monitoring of intermediates .

Q. What experimental frameworks address the environmental impact of this compound during waste disposal?

- Methodological Answer : Design lifecycle assessments (LCAs) to evaluate biodegradation and toxicity. Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays). For lab-scale waste, implement neutralization protocols (e.g., acid-base treatment) followed by solid-phase extraction to isolate hazardous by-products. Partner with certified waste management agencies for disposal validation .

Methodological Best Practices

- Data Triangulation : Combine quantitative (e.g., HPLC yield data) and qualitative (e.g., crystallography) methods to strengthen conclusions .

- Safety Protocols : Adopt PPE guidelines from GHS standards, including fume hood use and emergency rinsing stations for amine handling .

- Reproducibility : Document reaction conditions in detail (e.g., CAS registry numbers for solvents) and share raw data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.